N-Methyl-p-toluamide
Overview
Description
Mechanism of Action
Target of Action
N-Methyl-p-toluamide, also known as N,4-Dimethylbenzamide or DEET, is primarily used as an insect repellent . It is widely used to repel biting pests such as mosquitoes and ticks .
Mode of Action
Recent studies suggest that DEET is an acetylcholinesterase inhibitor . Deet was found to be a poor acetylcholinesterase inhibitor, even at a concentration of 10 mm . Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system . These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects .
Biochemical Pathways
DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . It appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of DEET .
Pharmacokinetics
It is known that deet is metabolized by cytochrome p450 enzymes . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DEET and their impact on its bioavailability.
Result of Action
The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . DEET also blocked Na+ and K+ channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range .
Action Environment
DEET is often sold and used in spray or lotion in concentrations up to 100% . Higher concentrations can be safely applied to clothing, although it may damage some types of synthetic fibers . Environmental factors such as temperature, humidity, and the presence of other substances can influence the action, efficacy, and stability of DEET.
Biochemical Analysis
Biochemical Properties
N-Methyl-p-toluamide interacts with various enzymes and proteins. It is metabolized in humans by cytochrome P450 enzymes into primary metabolites . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of this compound .
Cellular Effects
This compound has been found to have excitatory effects on the central nervous system . It is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects . In humans, the ion channel blocking action of this compound in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It has been suggested that this compound targets octopaminergic synapses to induce neuroexcitation and toxicity in insects . The ion channel blocking action of this compound in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .
Temporal Effects in Laboratory Settings
It is known that this compound is a poor acetylcholinesterase inhibitor, even at a concentration of 10 mM .
Dosage Effects in Animal Models
Large oral doses of this compound lead to nausea, vomiting, bradycardia, and seizures . Contact exposure to this compound also has the potential for dermal effects, as it can lead to numbness and redness of the affected area .
Metabolic Pathways
This compound is involved in metabolic pathways that are mediated by cytochrome P450 enzymes . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-p-toluamide can be synthesized through the reaction of p-toluic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of p-toluic acid followed by methylation. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-p-toluamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-Methyl-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-substrate interactions.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical formulations.
Comparison with Similar Compounds
N,N-Diethyl-m-toluamide (DEET): A widely used insect repellent.
N,N-Dimethylbenzamide: Another derivative of benzamide with similar properties.
Comparison: N-Methyl-p-toluamide is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to DEET, this compound has a different mechanism of action and is used in different applications. While DEET is primarily used as an insect repellent, this compound finds applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIOOTTWDRFBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171465 | |
Record name | N-Methyl-p-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-11-1 | |
Record name | N-Methyl-p-toluamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-p-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.